molecular formula C20H40N4O4 B141943 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane CAS No. 162148-48-3

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

Cat. No.: B141943
CAS No.: 162148-48-3
M. Wt: 400.6 g/mol
InChI Key: OERWIIJOLSXGAQ-UHFFFAOYSA-N
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Description

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a synthetic organic compound belonging to the class of macrocyclic tetraamines. This compound is characterized by its large ring structure, which includes four nitrogen atoms and multiple tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the following steps:

    Formation of the Macrocyclic Ring: The initial step involves the cyclization of a linear tetraamine precursor. This can be achieved through a condensation reaction using reagents such as formaldehyde or glyoxal under acidic or basic conditions.

    Introduction of Boc Protecting Groups: The macrocyclic tetraamine is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine. This step introduces the Boc protecting groups at the nitrogen atoms, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of the linear tetraamine precursor.

    Cyclization and Protection: Efficient cyclization and Boc protection using optimized reaction conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions, including:

    Deprotection Reactions: The Boc groups can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine form of the macrocycle.

    Substitution Reactions:

    Complexation Reactions: The macrocyclic structure can form stable complexes with metal ions, which is useful in coordination chemistry.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.

Major Products

    Free Amine Macrocycle: Obtained after Boc deprotection.

    Functionalized Macrocycles: Resulting from substitution reactions.

    Metal Complexes: Formed through complexation with metal ions.

Scientific Research Applications

Chelating Agent in Metal Complexation

Overview : DO2A-t-Bu serves as an important intermediate for synthesizing metal chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and DO3A (1,4,7-triazacyclononane-1,4,7-triacetic acid). These chelators are crucial in medical imaging and treatment.

Key Properties :

  • Solubility : Soluble in organic solvents such as acetone and acetonitrile while being insoluble in water .
  • Stability : The tert-butoxycarbonyl groups provide stability to the compound during synthesis and application phases.

Case Study : In a study published by Li and Wong (2003), the synthesis of DOTA derivatives from DO2A-t-Bu was demonstrated to yield high purity complexes suitable for radiolabeling with isotopes like Gallium-68 and Lutetium-177 .

Radiopharmaceutical Development

Overview : The ability of DO2A-t-Bu to form stable complexes with radioactive metals makes it a valuable component in the development of radiopharmaceuticals used for diagnostic imaging and targeted radiotherapy.

Applications :

  • MRI Contrast Agents : The compound has been utilized to create MRI contrast agents that enhance imaging quality by improving signal intensity .
  • Targeted Therapy : Radiolabeled compounds derived from DO2A-t-Bu have shown potential in selectively targeting cancer cells while minimizing damage to healthy tissues.

Data Table: Radiopharmaceutical Applications

Metal Ion Chelator Used Application Reference
Ga-68DOTAPET ImagingLi & Wong (2003)
Lu-177DO2ATargeted RadiotherapyLi & Wong (2003)
Cu-64DOTAPET Imaging

Synthesis of Functionalized Cyclen Derivatives

DO2A-t-Bu is also significant in synthesizing functionalized cyclen derivatives that possess unique properties for various applications in drug delivery systems.

Synthesis Process :

  • The synthesis typically involves alkylation reactions where the tert-butoxycarbonyl groups can be selectively removed or modified to introduce other functional groups.

Case Study Insight : Research indicates that derivatives of DO2A-t-Bu can be tailored for specific biological interactions, enhancing their efficacy as drug carriers .

Material Science Applications

In addition to its biological applications, DO2A-t-Bu is explored in material science for developing new materials with specific chemical properties.

Applications Include :

  • Polymer Chemistry : Used as a building block in synthesizing polymers with enhanced stability and functionality.
  • Nanotechnology : Investigated for its potential use in creating nanoparticles that can encapsulate drugs for controlled release .

Mechanism of Action

The mechanism of action of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is exploited in various applications, including catalysis and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Cyclen (1,4,7,10-tetraazacyclododecane): A similar macrocyclic tetraamine without the Boc protecting groups.

    DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative with carboxylate groups, widely used in medical imaging.

    TETA (triethylenetetramine): A smaller tetraamine with similar coordination properties.

Uniqueness

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection. This makes it a versatile intermediate in organic synthesis and coordination chemistry.

Biological Activity

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry and biochemistry. This compound is part of a class known as tetraazacyclododecanes, which are often utilized as chelating agents in various biological and medical contexts. The biological activity of this compound is primarily linked to its ability to form stable complexes with metal ions, which can be leveraged in drug delivery systems and imaging techniques.

  • Molecular Formula : C20H40N4O4
  • Molecular Weight : 400.56 g/mol
  • Solubility : Soluble in organic solvents such as acetone and acetonitrile; insoluble in water .
  • IUPAC Name : tert-butyl 2-{7-[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetate .

The biological activity of this compound is largely attributed to its chelating properties. The compound can bind transition metals such as gadolinium and europium, which are often used in MRI contrast agents. The chelation process enhances the stability and solubility of these metals in physiological conditions, thereby improving their bioavailability for imaging purposes.

Biological Applications

  • MRI Contrast Agents : The compound's ability to form stable complexes with gadolinium makes it a candidate for use in MRI contrast agents. Studies have shown that gadolinium complexes can improve imaging quality by enhancing signal intensity .
  • Drug Delivery Systems : The chelation properties allow for the encapsulation of therapeutic agents within the metal complex. This method can potentially improve the pharmacokinetics and biodistribution of drugs .
  • Anti-inflammatory Applications : Research indicates that derivatives of tetraazacyclododecane compounds may exhibit anti-inflammatory effects by modulating nitric oxide production and inhibiting inflammatory pathways .

Study on Gadolinium Complexes

A study evaluated the stability and efficacy of gadolinium-flavonoid complexes that included tetraazacyclododecane derivatives. The results indicated that these complexes maintained stability across varying pH levels and demonstrated significant anti-inflammatory properties through the inhibition of nitric oxide synthase (iNOS) activity .

Drug Delivery Research

In another investigation, this compound was tested as a carrier for anticancer drugs. The study found that the compound improved the solubility and cellular uptake of the drugs in vitro, leading to enhanced cytotoxic effects against cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
MRI Contrast AgentEnhances imaging quality via gadolinium chelation
Drug DeliveryImproves solubility and uptake of therapeutic agents
Anti-inflammatoryModulates nitric oxide production

Properties

IUPAC Name

tert-butyl 2-[7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-7-21-9-13-24(14-10-22-8-12-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERWIIJOLSXGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCNCC1)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327857
Record name NSC696842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162148-48-3
Record name 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162148483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC696842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR5TPH9DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 7 (8.52 g, 12.74 mmol) in ethanol (130 mL) was added 10% Pd/C (2.6 g). The resulting mixture was stirred under H2 (g) atmosphere at room temperature for 12 hours. The reaction mixture was filtered through a celite pad and washed with ethanol (2×20 mL). The combined filtrate was evaporated in vacuo to give an oily residue which was triturated with Et2O to provide an off-white solid 8 (4.85 g, 97% yield).
Name
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of compound (19) (8.52 g, 12.74 mmol) in ethanol (130 ml) was added 10% Pd/C (2.6 g). The resultant mixture was stirred at an ambient temperature in the presence of H2 (g) for 12 hours. The reaction mixture was filtered through a celite pad and washed with ethanol (2×20 ml). The filtrate was evaporated in vacuo to give an oily residue, which was then treated with Et2O to obtain a white solid of compound (20) (4.85 g, 97% yield). 1H NMR (500 MHz, CD3OD): δ 3.44 (s, 4H), 2.91 (s, 16H), 1.47 (s, 18H); 13C NMR (125 MHz, CD3OD): δ 173.0, 82.8, 57.4, 52.2, 46.5, 28.5; HRMS (FAB) calculated for C20H41N4O4: 401.3128 [(M+H)+], measured value: 401.3132 [(M+1-1)+].
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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